アルジュングルコシドI

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

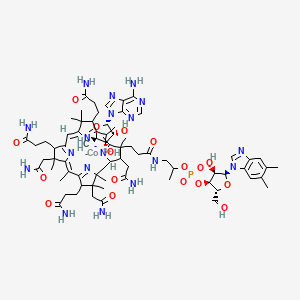

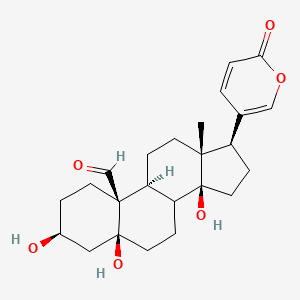

Arjunglucoside I is a triterpenoid glycoside identified from the plant Terminalia arjuna, a species renowned for its therapeutic benefits in traditional medicine. This compound, along with other similar constituents, plays a significant role in the plant's pharmacological profile, contributing to its antioxidant, anti-inflammatory, and cardioprotective activities.

Synthesis Analysis

Arjunglucoside I, along with its analogs arjunglucoside II and arjungenin, are derived from the bark of Terminalia arjuna through extraction processes. The synthesis of arjunglucoside I involves the isolation from the non-phenolic fraction of the alcoholic extract of Terminalia arjuna's root bark. Its structure has been elucidated through chemical and spectroscopic data, including 1H and 13C NMR analysis, indicating its complex glycosidic nature.

Molecular Structure Analysis

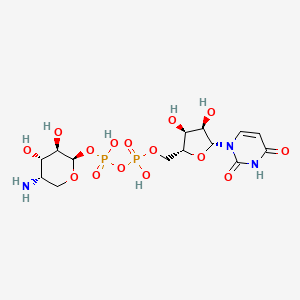

The molecular structure of arjunglucoside I has been determined through comprehensive spectroscopic analysis. It is characterized as β-D-glucopyranosyl 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate, reflecting a complex structure that includes multiple hydroxyl groups attached to an oleanolic acid backbone, contributing to its biological activity.

Chemical Reactions and Properties

Arjunglucoside I exhibits a range of chemical reactions pertinent to its glycosidic linkage and triterpenoid core. These reactions include hydrolysis, which can yield the aglycone and sugar components, and oxidation-reduction reactions pertinent to its multiple hydroxyl groups. These chemical properties underlie its biological activities and potential therapeutic applications.

Physical Properties Analysis

The physical properties of arjunglucoside I, such as solubility, melting point, and optical rotation, are influenced by its glycosidic and triterpenoid structure. While specific data on these properties are scarce, the compound's solubility in various solvents like ethanol and water is critical for its extraction and formulation in therapeutic preparations.

Chemical Properties Analysis

The chemical properties of arjunglucoside I are characterized by its reactivity associated with the hydroxyl groups and the glycosidic bond. These properties facilitate its participation in biological processes and interactions with biomolecules, contributing to its antioxidant and cardioprotective effects. The glycosidic bond, in particular, influences its bioavailability and metabolic stability.

For further details, refer to the following sources:

- Chemical examination and molecular structure elucidation: (Anjaneyulu & Prasad, 1982); (Honda et al., 1976).

- Synthesis and analysis of arjunglucoside I: (Honda et al., 1976).

- Investigations on molecular recognition and chemical properties: (Bag et al., 2005).

科学的研究の応用

心臓血管の健康

アルジュングルコシドIは、Terminalia arjunaの樹皮から抽出され、心臓血管の健康における潜在的な利点について研究されてきました。 その抗酸化作用により、心臓機能を強化し、心臓保護効果をもたらすと考えられています .

抗炎症作用

この化合物は、多くの慢性疾患における共通の経路である炎症の抑制に有望な結果を示しています。 その抗炎症作用は、関節炎や喘息などの疾患の治療薬開発に役立つ可能性があります .

作用機序

Safety and Hazards

Arjunglucoside I is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution in case of eye contact, and never giving anything by mouth to an unconscious person if swallowed .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZFNIMQBCBHEX-APNSOIJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62319-70-4 |

Source

|

| Record name | Arjunglucoside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62319-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1255898.png)

![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-[3-[4-(phenylmethyl)-1-piperidinyl]propyl]thiourea](/img/structure/B1255903.png)

![(2R,4S)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1255904.png)

![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255907.png)

![(1S,3R,5Z,7E,14beta,17alpha)-17-[(2S,4S)-4-(2-hydroxy-2-methylpropyl)-2-methyltetrahydrofuran-2-yl]-9,10-secoandrosta-5,7,10-triene-1,3-diol](/img/structure/B1255915.png)

![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(3-piperidinylmethoxy)-4-imidazo[4,5-c]pyridinyl]-2-methyl-3-butyn-2-ol](/img/structure/B1255916.png)